molecular formula C17H11Cl2N3O2S B2455771 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 1181142-84-6

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Cat. No. B2455771
CAS RN: 1181142-84-6
M. Wt: 392.25
InChI Key: RDSWOOYKEGZZLC-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide, also known as DAPK3 inhibitor, is a chemical compound that has been extensively researched for its potential applications in the field of cancer therapeutics.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anticancer Activity : Studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, thiophene-based compounds have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against various cell lines, particularly those containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).

  • Antimicrobial Activity : Pyridothienopyrimidines and related compounds have been synthesized and tested for their antimicrobial properties, demonstrating effectiveness against a range of pathogenic bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines, another class of compounds with structural similarity, have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, suggesting potential applications in treating diseases like malaria (Ismail et al., 2004).

Chemical Synthesis and Material Science Applications

  • Electrochromic Materials : Polyamides with pendent carbazole groups have been synthesized, exhibiting reversible redox behavior and color changes upon electrochemical oxidation. These materials show promise for applications in electrochromic devices (Hsiao et al., 2013).

  • Synthetic Methodologies : Research into the synthesis of novel thiazole and pyridine derivatives reveals methodologies for creating compounds with potential applications in drug development and material science. This includes the development of new reactions and synthetic routes that can be applied to a wide range of chemical syntheses (El-Dean, 1992).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2S/c1-9(23)14-13(10-5-3-2-4-6-10)21-17(25-14)22-16(24)11-7-12(18)15(19)20-8-11/h2-8H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSWOOYKEGZZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

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